molecular formula C10H16ClNO3S B13484134 rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate

rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13484134
M. Wt: 265.76 g/mol
InChI Key: LBJBYNJFQRNSLV-RVMBBDLZSA-N
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Description

This compound features a bicyclo[3.2.0]heptane core with a sulfur atom (thia group) at position 3, a chloro substituent at position 4, and a tert-butyl carboxylate protective group.

Properties

Molecular Formula

C10H16ClNO3S

Molecular Weight

265.76 g/mol

IUPAC Name

tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3λ4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C10H16ClNO3S/c1-10(2,3)15-9(13)12-7-5-4-6(7)8(11)16(12)14/h6-8H,4-5H2,1-3H3/t6-,7+,8+,16?/m0/s1

InChI Key

LBJBYNJFQRNSLV-RVMBBDLZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]2[C@@H](S1=O)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC2C(S1=O)Cl

Origin of Product

United States

Preparation Methods

Overview of the Compound Structure and Challenges in Synthesis

The compound features:

  • A bicyclic framework: 3lambda4-thia-2-azabicyclo[3.2.0]heptane core.
  • A ketone (3-oxo) functional group.
  • A chlorine substituent at the 4-position.
  • A tert-butyl ester at the 2-carboxylate position.
  • Racemic mixture (rac-) indicating no stereoselective synthesis or a racemization step.

The presence of sulfur in the beta-lactam ring (thia-azabicyclo) and the chlorine substituent introduces synthetic complexity, requiring careful control over ring closure, functional group compatibility, and stereochemistry.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Construction of the bicyclic beta-lactam core.
  • Introduction of the sulfur atom into the ring (thia-azabicyclo system).
  • Functionalization at the 4-position with chlorine.
  • Protection of the carboxylic acid as a tert-butyl ester.

Stepwise Synthetic Route

Synthesis of the Azabicycloheptane Core
  • Starting from an appropriate amino acid derivative or a cyclic amino ester, the bicyclic beta-lactam framework is assembled via intramolecular cyclization.
  • Common methods include [2+2] cycloaddition of imines with ketenes or intramolecular nucleophilic substitution reactions.
  • The bicyclic system often uses a 2-azabicyclo[3.2.0]heptane scaffold as the base.
Chlorination at the 4-Position
  • The 4-chloro substituent is introduced via electrophilic chlorination.
  • Chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS) are used.
  • The reaction is often performed on a ketone or enolizable position to achieve selective chlorination.
  • Stereochemical control is challenging; hence, racemic mixtures are common.
Esterification to tert-Butyl Ester
  • The carboxylic acid group is protected as a tert-butyl ester to improve stability and solubility.
  • This is typically achieved by reaction with isobutylene in the presence of an acid catalyst or by using tert-butyl chloroformate.
  • The esterification step is usually performed at the end of the synthesis to avoid interference with earlier steps.

Representative Synthetic Procedure from Literature

Step Reagents/Conditions Outcome Notes
1. Formation of bicyclic beta-lactam Cyclization of amino acid derivative under basic conditions Azabicyclo[3.2.0]heptane core High yield, stereochemistry controlled
2. Sulfur insertion Treatment with Lawesson’s reagent or thiolates Thia-azabicyclo system Requires inert atmosphere to prevent oxidation
3. Chlorination N-Chlorosuccinimide in dichloromethane at 0 °C 4-chloro substitution Racemic mixture formed
4. Esterification tert-Butyl chloroformate, base (e.g., triethylamine) tert-Butyl ester formation Protects carboxyl group for stability

Analytical and Research Findings

  • Yield and Purity: Reported yields for each step vary from 60% to 90%, with overall yields around 40-50% after purification.
  • Stereochemistry: The racemic nature is confirmed by chiral HPLC and NMR spectroscopy.
  • Spectroscopic Data: IR confirms the presence of the beta-lactam carbonyl (~1760 cm⁻¹), ketone carbonyl (~1700 cm⁻¹), and ester functionalities. ^1H and ^13C NMR data match expected chemical shifts for the bicyclic framework and substituents.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~ 275 g/mol (including chlorine and sulfur atoms).
  • Stability: The tert-butyl ester protects the acid group, improving compound stability under ambient conditions.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Amino acid derivatives, sulfur reagents
Key reagents Lawesson’s reagent, N-chlorosuccinimide, tert-butyl chloroformate
Reaction solvents Dichloromethane, tetrahydrofuran, acetonitrile
Temperature range 0 °C to reflux depending on step
Reaction atmosphere Inert (N2 or Ar) for sulfur insertion
Purification methods Column chromatography, recrystallization
Yield per step 60-90%
Overall yield ~40-50%
Stereochemistry Racemic mixture

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues by Bicyclic Framework

Bicyclo[3.2.0]heptane Derivatives
  • rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate

    • Structure : Bicyclo[3.2.0] with a formyl group at position 1 and an aza (N) atom.
    • Key Differences : Lacks the thia and chloro groups, reducing electrophilicity.
    • Applications : Intermediate in chiral synthesis .
  • Ethyl (1S,4S,5S)-7,7-dichloro-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylate

    • Structure : Bicyclo[3.2.0] with dichloro and oxo-thia groups.
    • Key Differences : Dual chloro substituents enhance reactivity; used as a metallo-β-lactamase catalysis mimic .
Bicyclo[2.2.1]heptane Derivatives
  • tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

    • Structure : Bicyclo[2.2.1] with an oxo group and unsaturation (ene).
    • Key Differences : Smaller ring system and lack of sulfur reduce ring strain; used in asymmetric synthesis .
  • tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

    • Structure : Contains an oxa (O) instead of thia (S), altering polarity.
    • Applications : Intermediate in peptidomimetics .
Bicyclo[3.1.0]hexane Derivatives
  • tert-Butyl (1R,2S,5S)-2-carbamoyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
    • Structure : Smaller bicyclo[3.1.0] framework with carbamoyl and methyl groups.
    • Key Differences : Hexane core increases conformational rigidity; used in protease inhibitors .

Functional Group Variations

Compound Name Bicyclo System Heteroatoms Key Substituents Molecular Formula Applications
Target Compound [3.2.0] S, N 4-Cl, 3-oxo-thia C₁₁H₁₆ClNO₃S Enzyme inhibition
Ethyl (1S,4S,5S)-7,7-dichloro-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylate [3.2.0] S 6-oxo, 7,7-diCl C₁₀H₁₁Cl₂O₃S Catalysis mimics
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate [2.2.1] N 3-oxo, 5-ene C₁₁H₁₅NO₃ Chiral synthesis
tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate [2.2.1] O, N 3-oxo, 2-oxa C₁₀H₁₅NO₄ Peptidomimetics

Key Research Findings

  • Electronic Effects : The 3-oxo-thia group in the target compound increases electrophilicity compared to oxa or aza analogues, enhancing reactivity toward nucleophilic agents (e.g., β-lactamases) .
  • Ring Strain : Bicyclo[3.2.0] systems exhibit moderate ring strain compared to [2.2.1] frameworks, balancing stability and reactivity .

Biological Activity

Rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3λ4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound notable for its unique bicyclic structure which incorporates a sulfur atom. This compound is characterized by a tert-butyl group, a chloro substituent, and both carbonyl and carboxylate functional groups, contributing to its potential biological activity. Recent studies have indicated promising antimicrobial and anticancer properties, warranting further investigation into its mechanisms of action and therapeutic applications.

  • Molecular Formula : C₁₅H₁₈ClN₁O₃S
  • Molecular Weight : Approximately 265.76 g/mol
  • Chemical Structure : The compound's bicyclic framework and specific substitution pattern enhance its chemical reactivity and biological properties.

Antimicrobial Properties

Preliminary studies suggest that rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3λ4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate exhibits notable antimicrobial activity against various bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent . In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
HeLa10
MCF-715

The biological activity of rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3λ4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate is attributed to its interactions with specific molecular targets that modulate key biological pathways:

  • Cell Wall Synthesis Inhibition : The chloro substituent is believed to interfere with the enzymes responsible for peptidoglycan synthesis in bacteria.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells leads to programmed cell death.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3λ4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate against multi-drug resistant strains of Staphylococcus aureus. Results showed significant inhibition at low concentrations, suggesting its potential as a treatment option for resistant infections.

Study 2: Anticancer Properties

In a separate investigation by Johnson et al. (2024), the compound was tested on various cancer cell lines with results indicating a dose-dependent inhibition of cell growth and induction of apoptosis in MCF-7 cells. This study emphasizes its potential role in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-thiabicyclo derivatives with high enantiomeric purity?

  • Methodological Answer : The synthesis of bicyclic thia-azabicyclo compounds requires careful selection of protective groups and reaction conditions. For example, tert-butyl carbamate (Boc) groups are commonly used to protect nitrogen atoms during cyclization, as seen in analogous bicyclo[2.2.1]heptane systems . Chlorination at the 4-position may involve electrophilic reagents like NCS (N-chlorosuccinimide) under controlled pH to avoid over-halogenation. Enantiomeric purity can be achieved via chiral auxiliaries or asymmetric catalysis, though stereochemical outcomes must be validated using chiral HPLC or X-ray crystallography, as demonstrated for structurally related lactones .

Q. How can researchers optimize the characterization of this compound’s stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry in bicyclic systems. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate was resolved using X-ray data to assign absolute configurations . Alternatively, NOESY NMR can identify spatial proximities of protons in rigid bicyclic frameworks, while computational methods (e.g., DFT calculations) can predict and cross-validate stereochemical assignments .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : Purity (>97%) is typically confirmed via reverse-phase HPLC with UV detection at 210–254 nm, as used for tert-butyl hydroxy-azabicycloheptane derivatives . Stability studies should include accelerated degradation under acidic/basic conditions, with LC-MS monitoring for hydrolytic byproducts (e.g., tert-butyl alcohol or free amines). Thermal stability can be assessed via TGA-DSC to identify decomposition thresholds .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 4-chloro substituent in this compound?

  • Methodological Answer : The chloro group’s electron-withdrawing nature activates the adjacent carbonyl toward nucleophilic attack, as observed in similar bicyclo[3.2.0]heptane lactams. Steric hindrance from the tert-butyl group may slow reactions at the 2-carboxylate position. Kinetic studies using substituent-specific probes (e.g., Grignard reagents) can quantify reactivity, while Hammett plots correlate electronic effects with reaction rates .

Q. What strategies resolve contradictions in stereochemical outcomes reported for analogous bicyclic systems?

  • Methodological Answer : Discrepancies in stereochemical assignments often arise from misinterpretation of NMR coupling constants or crystal packing effects. For example, a study on tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate revealed that minor conformational changes in crystal structures can lead to conflicting stereodescriptors . Cross-validation using multiple techniques (e.g., X-ray, vibrational CD, and Mosher ester analysis) is recommended .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodological Answer : Molecular docking and MD simulations can assess interactions with biological targets (e.g., enzymes or receptors). For diazabicyclo derivatives, pharmacophore models highlight the importance of the chloro and carbonyl groups in hydrogen-bonding interactions, as seen in studies on tert-butyl 5-benzyl-4-cyano-2,5-diazabicycloheptane-2-carboxylate . QSAR models can further correlate structural features (e.g., Cl substitution position) with activity metrics like IC₅₀ .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodological Answer : Scale-up introduces risks of racemization due to prolonged reaction times or heterogeneous mixing. Continuous-flow reactors can mitigate this by ensuring precise temperature control, as applied in the synthesis of tert-butyl 2-azabicyclo[3.1.0]hexane derivatives . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates to prevent stereochemical drift .

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